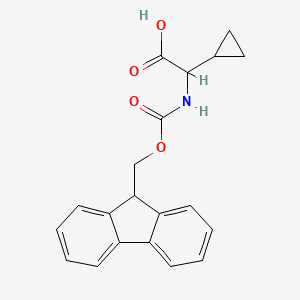

a-(Fmoc-amino)-cyclopropaneacetic acid

Beschreibung

Significance of Conformationally Constrained Amino Acids in Peptide Research

Peptides often exhibit a high degree of flexibility, which can be detrimental to their biological activity. By introducing conformationally constrained amino acids, researchers can lock the peptide into a specific three-dimensional structure that is more favorable for receptor binding. ingentaconnect.comnih.govresearchgate.net This pre-organization can lead to enhanced potency and selectivity. ingentaconnect.comnih.gov The rigid nature of these modified amino acids reduces the entropic penalty associated with the peptide adopting its bioactive conformation upon binding to a target. acs.org

Overview of Cyclopropane (B1198618) Amino Acids as Non-Canonical Building Blocks

Cyclopropane amino acids are a class of non-canonical amino acids that contain a three-membered ring. jst.go.jpnih.gov This small, rigid ring structure imparts significant conformational constraints on the peptide backbone and side chains. jst.go.jpnih.gov The incorporation of these building blocks can fine-tune properties such as stability and permeability, which are often drawbacks of traditional peptide therapeutics. nih.gov The tethered nature of the cyclopropane ring allows for a fixed orientation of the side-chain, which has been shown to increase enzymatic stability and receptor selectivity. nih.govacs.org

The rigid geometry of cyclopropane amino acids can effectively induce turn structures, such as β-turns, in peptide chains. nih.govacs.org β-turns are crucial secondary structures that play a key role in protein folding, stabilization, and molecular recognition events. acs.org The ability to control and stabilize these turns is a significant advantage in the design of bioactive peptides. For instance, certain cyclopropane-containing amino acids have been shown to induce the formation of type VIa β-turn secondary structures in organic solvents. researchgate.net

A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases. mdpi.comqub.ac.uk The incorporation of non-canonical amino acids, including those with cyclopropane rings, can significantly enhance the proteolytic stability of peptides. jst.go.jpmdpi.comresearchgate.net The steric hindrance provided by the cyclopropane moiety can prevent proteases from accessing and cleaving the peptide bonds, thereby increasing the peptide's half-life in biological systems. researchgate.net This increased stability is a critical factor for improving the bioavailability and therapeutic efficacy of peptide drugs. mdpi.comnih.gov

The unique structural features of cyclopropane amino acids can be leveraged to modulate the biological properties of peptides. By altering the conformation of a peptide, these amino acids can enhance its binding affinity and selectivity for its target receptor. jst.go.jpnih.gov This can lead to the development of more potent and specific therapeutic agents with fewer off-target effects. researchgate.net The versatility of cyclopropane amino acids allows for the fine-tuning of a peptide's pharmacological profile, making them valuable tools in medicinal chemistry. mdpi.com

Historical Context of Cyclopropane Amino Acid Synthesis

The history of cyclopropane itself dates back to 1881, when it was first synthesized by August Freund. wikipedia.org Its anesthetic properties were discovered later in 1929, leading to its clinical use. wikipedia.orgwoodlibrarymuseum.org The synthesis of cyclopropane amino acids has been an area of active research for many years. jst.go.jp Early methods for synthesizing cyclopropyl (B3062369) amino acids involved the addition of a substituted diazomethane (B1218177) to a dehydroalanine (B155165) derivative to form a pyrazoline, which was then converted to the cyclopropyl amino acid. google.com Over the years, numerous synthetic routes have been developed to access these valuable building blocks in their racemic and enantiomerically pure forms. researchgate.netnih.gov These advancements have made cyclopropane amino acids more accessible for their incorporation into peptides, driving further exploration of their potential in drug discovery. nih.govacs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLZBPTXRMNAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332765-55-5 | |

| Record name | 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for α Fmoc Amino Cyclopropaneacetic Acid and Derivatives

Stereoselective and Enantioselective Synthesis Approaches

The creation of the chiral centers in α-(Fmoc-amino)-cyclopropaneacetic acid and its derivatives relies heavily on stereoselective and enantioselective synthesis. These approaches are crucial for obtaining enantiomerically pure compounds, which is essential for their application in biological systems. Asymmetric cyclopropanation reactions are the cornerstone of these synthetic routes, providing a powerful tool for the construction of the cyclopropane (B1198618) ring with high fidelity.

Asymmetric Cyclopropanation Reactions

Asymmetric cyclopropanation involves the addition of a carbene or carbenoid to an alkene in a manner that selectively produces one enantiomer of the cyclopropane product over the other. This is typically achieved through the use of chiral catalysts or chiral auxiliaries that influence the stereochemical outcome of the reaction.

A prevalent method for asymmetric cyclopropanation is the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene. wikipedia.orgnih.gov In this process, the metal catalyst reacts with the diazo compound to form a metal carbene intermediate, which then transfers the carbene moiety to the alkene. The stereoselectivity of the reaction is dictated by the chiral ligands coordinated to the metal center.

Dirhodium(II) complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. wikipedia.orgnih.govresearchgate.net Chiral dirhodium(II) catalysts, particularly those with carboxylate or carboxamidate ligands, have been extensively studied and shown to induce high levels of enantioselectivity in these reactions. nih.govresearchgate.net For the synthesis of α-amino acid derivatives, vinylsulfonamides have been used as alkene partners in reactions with α-aryldiazoesters, catalyzed by a tert-butyl glycine-derived dirhodium complex, Rh₂(S-4-Br-NTTL)₄. This method provides α-aryl-β-aminocyclopropane carboxylic acid derivatives with excellent diastereo- and enantioselectivities. nih.gov

The choice of chiral ligand on the dirhodium(II) catalyst is critical for achieving high enantioselectivity. For instance, Rh₂(R-DOSP)₄ is often an effective catalyst for asymmetric intermolecular cyclopropanation of methyl aryldiazoacetates with styrene. nih.gov The steric and electronic properties of the ligands create a chiral environment around the active site of the catalyst, directing the approach of the alkene to the metal carbene and thereby controlling the stereochemistry of the resulting cyclopropane. nih.govcore.ac.uk

Table 1: Examples of Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation

| Catalyst | Diazo Compound | Alkene | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Rh₂(S-4-Br-NTTL)₄ | α-Aryldiazoesters | Vinylsulfonamides | High | Excellent | nih.gov |

| Rh₂(R-DOSP)₄ | Methyl aryldiazoacetates | Styrene | - | High | nih.gov |

| Rh₂(S-PTAD)₄ | Ortho-substituted aryldiazoacetates | Styrene | - | High | nih.gov |

Chromium-based catalysts have emerged as a powerful alternative for asymmetric cyclopropanation, particularly with the use of readily available gem-dihaloalkanes as carbene precursors instead of potentially explosive diazo compounds. bohrium.comresearchgate.net This approach offers a safer and more practical route to chiral cyclopropanes. Chiral pyridine-oxazoline ligands in conjunction with chromium catalysts have been shown to afford 1,2-diaryl substituted chiral cyclopropanes with excellent diastereoselectivity and good enantioselectivity from the reaction of aryl alkenes with aryl dichloromethanes. researchgate.netcolab.ws

Mechanistic studies suggest that these reactions can proceed through a Cr(II)-based metalloradical catalytic pathway. bohrium.com The use of earth-abundant chromium makes this methodology economically and environmentally attractive for the synthesis of complex chiral cyclopropanes. bohrium.com

While diazo compounds are versatile reagents for cyclopropanation, their inherent instability and potential for explosion pose significant handling challenges. ethz.chethz.choup.com To mitigate these risks, methods for the in situ generation of diazo compounds have been developed. ethz.chnih.govrsc.org This strategy involves generating the reactive diazo species in the reaction mixture, where it is immediately consumed, thus avoiding its accumulation to hazardous concentrations.

For instance, α-aryldiazomethanes can be generated in situ for use in Co(II)-based metalloradical-catalyzed asymmetric cyclopropanation of dehydroaminocarboxylates. nih.gov Similarly, N-nosylhydrazones can serve as precursors for the in situ generation of electron-rich diazo compounds under mild conditions for iron-catalyzed cyclopropanation reactions. rsc.org These approaches not only enhance safety but also broaden the scope of applicable diazo reagents. acs.org

The use of chiral auxiliaries is another well-established strategy for achieving stereoselective cyclopropanation. ias.ac.inresearchgate.netnih.gov In this approach, a chiral molecule is temporarily attached to the substrate, directing the stereochemical course of the cyclopropanation reaction. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

Amino acids themselves can serve as effective chiral auxiliaries. For example, the asymmetric cyclopropanation of cinnamoyl amides derived from amino acids with diazomethane (B1218177) in the presence of a palladium catalyst has been shown to proceed with moderate to excellent diastereoselection. ias.ac.inresearchgate.net The chiral auxiliary controls the facial selectivity of the carbene addition to the double bond. While this method is often highly effective, it is generally less atom-economical than catalytic asymmetric approaches due to the need to attach and remove the auxiliary. nih.gov

Diastereoselective Control in Cyclopropanation

The creation of the three-membered ring in cyclopropane amino acids presents a significant stereochemical challenge. acs.org Achieving control over the diastereoselectivity during the cyclopropanation step is paramount for the synthesis of specific isomers of α-(Fmoc-amino)-cyclopropaneacetic acid.

One effective strategy for diastereoselective synthesis involves the 1,3-dipolar cycloaddition of diazo compounds to dehydroamino acids. acs.orgnih.gov This method is advantageous as dehydroamino acids are readily accessible. acs.org The reaction can be guided towards a desired diastereomer by careful selection of reaction conditions. For instance, thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion tends to yield products with good E selectivity. nih.gov In contrast, conducting the reaction in the presence of meso-tetraphenylporphyrin iron chloride can predominantly produce the corresponding Z isomers. nih.gov

Another approach to achieving high diastereoselectivity is through the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide. organic-chemistry.org This method has demonstrated exceptional trans-selectivity, yielding a diastereomeric ratio of greater than 98:2. organic-chemistry.org The reaction proceeds efficiently at room temperature with a catalyst loading of 1 mol% Rh₂(OAc)₄. organic-chemistry.org It has been observed that electron-withdrawing substituents on the aryl group can enhance the reaction yields. organic-chemistry.org

The stereochemical outcome of cyclopropanation can also be influenced by the inherent chirality of the starting materials. The cyclopropanation of chiral cyclobutyl dehydro amino acids using diazomethane has been shown to be highly stereoselective. doi.org The proximity of the double bond to a neighboring stereogenic center in the cyclobutyl moiety is critical for achieving single diastereomers. doi.org

Modular and Scalable Synthetic Routes

The development of modular and scalable synthetic routes is essential for making α-(Fmoc-amino)-cyclopropaneacetic acid and its derivatives readily available for applications in medicinal chemistry and peptide synthesis. nih.govrsc.org A key strategy involves the use of common laboratory reagents while avoiding hazardous materials like neurotoxic oxidants or precious metal catalysts. nih.gov

Hofmann Rearrangement and Cyclic Carbamate (B1207046) Intermediates

A notable scalable approach utilizes an intramolecular Hofmann rearrangement. nih.gov This reaction facilitates the synthesis of enantioenriched and diastereopure bicyclic carbamates through the trapping of an isocyanate intermediate. nih.govresearchgate.net The Hofmann rearrangement itself is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org In this modular synthesis, the isocyanate is trapped intramolecularly to form a cyclic carbamate. nih.gov These cyclic carbamates are stable intermediates that can be synthesized on a large scale. nih.govnih.gov

The reaction of an amide with reagents like phenyliodoso acetate (B1210297) and KOH/MeOH can initiate the Hofmann rearrangement. beilstein-journals.orgnih.gov The resulting isocyanate can then be trapped by an alcohol to form a carbamate. tcichemicals.com This strategy has been successfully employed to generate α-amino acids with both carboxyl and amino group protection. beilstein-journals.orgnih.gov

| Intermediate | Key Reaction | Purpose | Scalability |

| Bicyclic Carbamate | Intramolecular Hofmann Rearrangement | Forms a stable, diastereopure intermediate | High (decagram scales) nih.gov |

| Isocyanate | Hofmann Rearrangement | Key reactive intermediate for carbamate formation | Well-established reaction wikipedia.org |

Adaptability to Diverse Nucleophiles and Oxidation Pathways

The bicyclic carbamate intermediates synthesized via the Hofmann rearrangement offer significant versatility. nih.gov Ring-opening of these carbamates provides access to the cyclopropane amino acid core, which can then be subjected to further functionalization. nih.govresearchgate.net This modularity allows for the introduction of a wide range of functionalities through reactions with various nucleophiles via Sₙ2 pathways and through different oxidation routes. nih.gov This adaptability is crucial for creating a library of cyclopropane amino acid derivatives with diverse properties for applications such as the development of therapeutic peptides. nih.gov

Alkylation of Glycine (B1666218) Derivatives

The alkylation of glycine derivatives represents another important pathway for the synthesis of unnatural amino acids, including cyclopropyl (B3062369) versions. researchgate.netelsevierpure.com This approach often involves the generation of a glycine enolate equivalent, which can then react with an appropriate alkylating agent. nih.gov

Radical-mediated α-C-H alkylation of glycine derivatives has emerged as a straightforward strategy. researchgate.netelsevierpure.com Catalyst- and additive-free α-alkylation reactions of glycine derivatives with diacyl peroxides have been developed, where the diacyl peroxide acts as both the alkylating agent and an oxidizing agent. organic-chemistry.org This method is atom-economical and has been successfully applied to various glycine derivatives. organic-chemistry.org Traditional methods for N-alkylation of glycine derivatives include reductive alkylation with aldehydes and nucleophilic substitution with alkyl halides. mdpi.com

Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues

The incorporation of fluorine into amino acids can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability. acs.orgrsc.org The synthesis of fluorinated cyclopropyl amino acid analogues is therefore of considerable interest. acs.orgfigshare.com

A practical approach to these analogues starts from a unique fluorinated cyclopropane scaffold. acs.org This scaffold can then be elaborated to introduce the amino and carboxylic acid functionalities. The constrained nature of the cyclopropane ring, combined with the presence of fluorine, can lead to modified conformations and biological activities when these analogues are incorporated into peptides. acs.org The development of synthetic methods to access complex, unnatural fluorine-containing amino acids is an active area of research. nih.govmdpi.com

Protection Strategies for Amino Acid Building Blocks (e.g., Fmoc protection)

The selection of appropriate protecting groups is a critical aspect of peptide synthesis to prevent unwanted side reactions during chain elongation. numberanalytics.com The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). iris-biotech.deorganic-chemistry.org

The Fmoc group is favored due to its base-lability, allowing for its removal under mild conditions with a base such as piperidine, while being stable to the acidic conditions often used for side-chain deprotection and cleavage from the resin. numberanalytics.comiris-biotech.de This orthogonality to acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) is a key advantage of the Fmoc/tBu protection strategy. numberanalytics.comiris-biotech.de

The introduction of the Fmoc group onto the amino acid can be achieved using reagents like Fmoc-Cl or Fmoc-OSu. acs.org In some cases, a temporary protection strategy, such as the formation of a Cu(II) complex to block other reactive sites, can be employed to selectively install the Fmoc group. acs.org The development of efficient and scalable methods for the Fmoc protection of amino acid building blocks is crucial for their use in automated peptide synthesis. acs.orgnih.gov

| Protecting Group | Abbreviation | Lability | Common Reagent for Removal |

| Fluorenylmethyloxycarbonyl | Fmoc | Base-labile | Piperidine |

| tert-Butyloxycarbonyl | Boc | Acid-labile | Trifluoroacetic Acid (TFA) |

| tert-Butyl | tBu | Acid-labile | Trifluoroacetic Acid (TFA) |

Conformational Analysis and Structural Characteristics

Impact of Cyclopropane (B1198618) Ring Strain on Conformational Rigidity

The cyclopropane ring, the smallest of the cycloalkanes, is characterized by significant inherent ring strain, which is a combination of angle strain and torsional strain. The carbon-carbon-carbon bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° tetrahedral angle, leading to considerable angle strain. Additionally, the planar nature of the three-membered ring forces the hydrogen atoms on adjacent carbons into eclipsed conformations, resulting in torsional strain.

This high degree of ring strain, estimated to be around 28 kcal/mol, has a profound impact on the conformational properties of molecules incorporating this moiety, such as a-(Fmoc-amino)-cyclopropaneacetic acid. Unlike larger cycloalkanes like cyclohexane, the cyclopropane ring has no rotational freedom or ability to undergo a "ring flip". This lack of flexibility renders the cyclopropane unit exceptionally rigid. This rigidity is a defining characteristic, leading to cyclopropane-containing amino acids being described as "highly conformationally restricted" or "conformationally constrained".

A key consequence of this rigidity is a phenomenon known as "cyclopropylic strain," which arises from the robust steric repulsion between substituents oriented on the same face (cis) of the ring. These substituents are fixed in an eclipsed position, and this steric effect further limits the rotation of bonds connected to the cyclopropane ring, thereby controlling the spatial orientation of attached functional groups. This inherent and predictable rigidity is a valuable attribute in the design of peptidomimetics, as it allows for precise control over the molecule's three-dimensional structure.

Side Chain Orientation and Stereochemistry

The conformational rigidity of the cyclopropane ring directly influences the orientation of the amino acid side chain, providing a powerful tool for structural control in peptide design. The tethered nature of the cyclopropane ring results in a fixed side-chain orientation. This contrasts with the relative flexibility of side chains in many natural amino acids. By incorporating chiral, substituted cyclopropane derivatives, it is possible to exert precise directional control over the positioning of side chains, a feature that is unique among peptidomimetics.

Analysis of Diastereomeric E and Z-forms of Monosubstituted Cyclopropane α-Amino Acids

The relative orientation of substituents on the cyclopropane ring gives rise to diastereomers, which can be described using cis/trans or E/Z nomenclature. The synthesis and analysis of these distinct diastereomeric forms are critical for controlling the final three-dimensional shape of peptides. Research has demonstrated that the E and Z isomers can be selectively synthesized.

For example, one method for preparing cyclopropane amino acids involves the cyclopropanation of dehydroamino acids. In this process, a thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion was found to produce cyclopropane amino acid derivatives with good E selectivity. Conversely, conducting the reaction in the presence of a meso-tetraphenylporphyrin iron chloride catalyst resulted in the predominant formation of the corresponding Z isomers. In other synthetic approaches, mixtures of Z:E isomers have been obtained, highlighting the importance of reaction conditions in controlling diastereoselectivity.

The conformational impact of these isomers is significant. It is known that peptides containing trans-substituted cyclopropanes (analogous to the E-form) tend to stabilize extended conformations of oligopeptides. In contrast, the corresponding cis-cyclopropane dipeptide isosteres (analogous to the Z-form) have been suggested through molecular modeling to stabilize reverse turns, which are common secondary structures in natural peptides.

Three-Dimensional Structural Diversity of Cyclopropane Scaffolds

Despite its rigid nature, the cyclopropane ring serves as a versatile scaffold for generating impressive three-dimensional structural diversity. By varying the substitution pattern and stereochemistry on the ring, a wide array of molecular shapes can be achieved. This diversity is not random but is based on the predictable and restricted conformations imposed by the cyclopropane core.

Researchers have designed and synthesized libraries of stereoisomeric cyclopropane scaffolds to explore this structural diversity. These collections of structurally diverse molecules are valuable in medicinal chemistry for discovering novel bioactive compounds. The ability to create a diverse set of rigid analogues of natural peptide structures allows for a systematic exploration of the conformational requirements for biological activity.

Principal Component Analysis (PCA) is a powerful mathematical technique used to reduce the dimensionality of complex datasets, making it an ideal tool for analyzing and visualizing the structural diversity within a library of chemical compounds. In the context of diversity-oriented synthesis, PCA is employed to identify similarities and differences between molecules based on a range of calculated structural and physicochemical parameters, such as molecular weight, hydrophobicity, and the number of rotatable bonds. Each molecule is treated as a point in a multi-dimensional "chemical space," and PCA identifies the principal components, or axes, that capture the greatest variance within the dataset. By plotting the molecules along the first two or three principal components, their distribution in chemical space can be visualized, revealing relationships between structure and diversity. While PCA is a standard method for such quantification, specific studies applying it to quantify the three-dimensional structural diversity of this compound and its derivatives were not prominent in the surveyed literature.

A key application of cyclopropane-containing amino acids is their use as peptidomimetics that can mimic the secondary structures of natural peptides, such as β-turns and β-strands. The constrained nature of the cyclopropane scaffold allows it to pre-organize the peptide backbone into specific conformations that resemble these natural motifs.

Studies have shown that peptidomimetics built on cyclopropane scaffolds can mimic a wide range of tetrapeptide conformations, from β-turns to extended β-strands. The specific conformation adopted is dependent on the stereochemistry of the cyclopropane ring. As noted previously, trans-substituted cyclopropanes favor extended structures, while cis-substituted isomers can be used to induce reverse turns. This ability to emulate natural peptide structures makes this compound and related compounds valuable building blocks for designing molecules that can interact with biological targets that recognize specific peptide conformations.

Applications in Medicinal Chemistry and Drug Discovery

Design of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability against enzymatic degradation. The incorporation of a-(Fmoc-amino)-cyclopropaneacetic acid into peptide sequences is a key strategy in the rational design of these therapeutic agents.

The constrained nature of the cyclopropane (B1198618) ring in this compound is particularly effective in inducing and stabilizing specific secondary structures within a peptide chain. This has been instrumental in the development of mimetics for various peptide conformations that are crucial for biological activity.

β-Turn Mimetics: β-turns are critical secondary structures that facilitate the folding of polypeptide chains and are often involved in molecular recognition events. The incorporation of cyclopropane-based amino acids can enforce the sharp turns characteristic of these structures. Novel cyclopropane-based dipeptide replacements have been synthesized and incorporated into short peptide chains to induce β-turn conformations. Spectroscopic analyses, including CD and 2D NMR, have been employed to confirm the formation of these desired secondary structures.

α-Helix and β-Strand Stabilization: The rigid geometry of the cyclopropane ring can also be utilized to stabilize other important secondary structures like α-helices and β-strands. By pre-organizing the peptide backbone, these constrained amino acids can reduce the entropic penalty associated with adopting a specific conformation, thereby enhancing binding affinity to target proteins. Research has demonstrated that the inclusion of substituted cyclopropanes can effectively stabilize extended peptide structures, which are characteristic of β-strands. This has been successfully applied in the design of potent HIV-1 protease inhibitors where the linear, extended conformation of the inhibitor is crucial for its activity.

| Mimicked Structure | Research Finding |

| β-Turn | Incorporation of a cyclopropane-based Gly-Gly surrogate into short peptides induced a β-turn conformation, as confirmed by CD and 2D NMR analysis. |

| β-Strand | Pseudopeptides containing two cyclopropane rings adopted a stable, extended solution conformation that closely resembled the biologically active, protein-bound structure of more flexible inhibitors. nih.gov |

A significant challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body. The introduction of unnatural amino acids like this compound can significantly enhance the metabolic stability of peptides.

The growing threat of antibiotic resistance has spurred the development of novel antimicrobial agents, with antimicrobial peptides (AMPs) being a promising area of research. The incorporation of cyclopropane amino acids into AMPs can enhance their proteolytic stability and, in some cases, their antimicrobial activity. The rigid structure conferred by the cyclopropane ring can help maintain the amphipathic conformations often required for membrane disruption, a common mechanism of action for AMPs.

| Peptide Modification | Effect on Stability/Activity |

| Incorporation of Cyclopropane Amino Acids | Increased resistance to enzymatic degradation, thereby prolonging the half-life of the antimicrobial peptide. jst.go.jp |

| N-terminus Acylation and Unnatural Amino Acids | Enhanced activity and selectivity of ultra-short antimicrobial peptides against a broad range of microorganisms. |

Peptide hormones play crucial roles in regulating physiological processes, making them and their analogues important therapeutic targets. The use of conformationally constrained amino acids, including cyclopropane derivatives, is a key strategy in the design of hormone mimetics with improved potency and selectivity. By locking the peptide into a bioactive conformation, these analogues can exhibit enhanced binding to their receptors. Studies on various bioactive peptides, including hormones, have shown that the incorporation of cyclopropane amino acids can lead to analogues with improved biological properties. jst.go.jp

Development of Stable Peptide Therapeutics

Enzyme Inhibition Studies

The design of potent and selective enzyme inhibitors is a major focus of drug discovery. The rigid scaffold of this compound can be used to orient functional groups in a precise manner to interact with the active site of an enzyme.

Cyclopropane-containing amino acid derivatives have been investigated as inhibitors of various enzymes, including those involved in amino acid metabolism. The strained cyclopropane ring can mimic transition states or introduce novel binding interactions within the enzyme's active site. For instance, cyclopropane-derived peptidomimetics have been successfully designed as potent inhibitors of proteases, which are enzymes that cleave peptide bonds.

Research has demonstrated the efficacy of cyclopropane-based peptidomimetics as inhibitors for enzymes such as HIV-1 protease. These inhibitors, incorporating trisubstituted cyclopropanes, have shown competitive inhibition with Ki values in the nanomolar range.

| Target Enzyme | Inhibitor Type | Key Findings |

| HIV-1 Protease | Cyclopropane-derived pseudopeptide | Competitive inhibitor with Ki values ranging from 0.16 to 0.47 nM. The cyclopropane moiety stabilized an extended conformation that mimicked the bound state of more flexible inhibitors. nih.gov |

| Ras Farnesyltransferase | Cyclopropane-derived pseudopeptide | Competitive inhibitor with IC50 values in the nanomolar range. |

Mechanism of Enzyme Inhibition (e.g., covalent attachment)

Derivatives of α-(amino)-cyclopropaneacetic acid can function as enzyme inhibitors through various mechanisms, with covalent attachment being a significant mode of action, particularly in the context of mechanism-based inhibition. A well-studied example that provides insight into this mechanism is the inhibition of 1-aminocyclopropane-1-carboxylate (ACC) synthase. This enzyme, which catalyzes the conversion of S-adenosyl-L-methionine (AdoMet) to ACC, is subject to inactivation by its own substrate, AdoMet. sinica.edu.twnih.gov This process involves the covalent linkage of the 2-aminobutyrate portion of the AdoMet molecule to the enzyme's active site. sinica.edu.tw

The inactivation of ACC synthase by AdoMet is believed to proceed through the formation of a vinylglycine-ACC synthase complex as an intermediate. nih.gov This mechanism-based inactivation highlights how a molecule containing a cyclopropane precursor structure can lead to the covalent modification of an enzyme. L-Vinylglycine, itself a mechanism-based inhibitor of ACC synthase, acts by covalently binding to the ε-amino group of a lysine residue (Lys273) in the active site. nih.gov This covalent adduct is formed through a Michael addition to a vinylglycine ketimine intermediate. nih.gov

These findings suggest that α-(amino)-cyclopropaneacetic acid derivatives, after appropriate enzymatic processing within an active site, can generate reactive species capable of forming covalent bonds with nucleophilic residues of the enzyme, such as lysine. This irreversible binding leads to the inactivation of the enzyme.

Application in Active Site Mapping

Due to their potential for covalent modification of enzyme active sites, derivatives of α-(amino)-cyclopropaneacetic acid can be utilized as probes for active site mapping. The principle behind this application is that the inhibitor will bind specifically to the active site and, upon covalent attachment, will permanently "tag" the amino acid residues at that location.

The process of active site mapping using such probes generally involves the following steps:

Incubation of the target enzyme with the aminocyclopropaneacetic acid derivative.

Enzymatic processing of the probe within the active site, leading to the formation of a reactive intermediate.

Covalent attachment of the probe to a specific amino acid residue(s) in the active site.

Proteolytic digestion of the modified enzyme to generate smaller peptide fragments.

Separation and analysis of these fragments, typically using techniques like High-Performance Liquid Chromatography (HPLC) followed by mass spectrometry and peptide sequencing. nih.gov

By identifying the peptide fragment containing the covalently bound probe and sequencing it, the specific amino acid residue(s) that constitute the active site can be determined. nih.gov This approach was successfully used to identify the active site of ACC synthase by labeling it with a radioactive version of its substrate, AdoMet. nih.govnih.gov The results showed that the same active-site lysine binds the pyridoxal phosphate (PLP) cofactor and covalently links to the 2-aminobutyrate portion of AdoMet during inactivation. nih.gov This demonstrates the utility of substrate analogs, including those based on the aminocyclopropaneacetic acid scaffold, in elucidating the architecture of enzyme active sites.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The rigid cyclopropane scaffold of α-(amino)-cyclopropaneacetic acid derivatives has been effectively utilized to explore the structure-activity relationships (SAR) of ligands for various biological targets, most notably histamine receptors. The conformational constraint imposed by the cyclopropane ring allows for the precise spatial arrangement of pharmacophoric groups, leading to enhanced potency and selectivity.

Histamine Receptor Agonists and Antagonists

Derivatives of aminocyclopropaneacetic acid have been extensively investigated as modulators of histamine H3 and H4 receptors. The introduction of a cyclopropane ring into histamine analogues restricts the conformation of the molecule, which can lead to improved activity and selectivity. oup.com

H3 Receptor Selectivity

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. wikipedia.orgnih.gov Conformationally restricted analogues of histamine containing a cyclopropane ring have been designed as potent and selective H3 receptor agonists and antagonists. For instance, (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a compound with a cis-cyclopropane structure, was identified as a potent and highly selective H3 receptor agonist with a binding affinity (Ki) of 1.31 nM and virtually no effect on the H4 receptor. wikipedia.org This high selectivity is attributed to the "folded" conformation imposed by the cis-cyclopropane ring, which is effective for specific binding to the H3 receptor. wikipedia.org Conversely, certain trans-cyclopropane derivatives have been found to be potent H3 receptor antagonists. nih.gov

H4 Receptor Antagonism

The histamine H4 receptor is primarily expressed on immune cells and is involved in inflammatory responses. Developing selective H4 receptor antagonists is a key area of research for the treatment of inflammatory and autoimmune diseases. Cyclopropane-containing compounds have also shown significant activity as H4 receptor antagonists. For example, a trans-cyclopropane derivative, (2S,3R)-4-(4-chlorobenzylamino)-2,3-methano-1-(1H-imidazol-4-yl)butane, displayed remarkable antagonistic activity at both H3 and H4 receptors, with Ki values of 4.4 nM and 5.5 nM, respectively. nih.gov Further modifications of the imidazolylcyclopropane scaffold have been explored to enhance H4 receptor selectivity.

Influence of cis- and trans-Cyclopropane Structures on Activity

The stereochemistry of the cyclopropane ring, specifically the cis or trans relationship of the substituents, plays a crucial role in determining the pharmacological activity and receptor selectivity of these compounds. The cis and trans isomers orient the pharmacophoric groups in distinct spatial arrangements, leading to differential interactions with the receptor binding sites. nih.gov

Generally, the "folded" conformation of cis-cyclopropane analogues has been associated with potent H3 receptor agonism. wikipedia.org In contrast, the more "extended" conformation of trans-cyclopropane analogues often leads to H3 and/or H4 receptor antagonism. nih.gov The table below summarizes the activity of some representative cis- and trans-cyclopropane-containing histamine receptor ligands.

| Compound | Stereochemistry | Receptor | Activity | Ki (nM) |

| (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane | cis | H3 | Agonist | 1.31 |

| (2R,3R)-4-amino-2,3-methano-1-(1H-imidazol-4-yl)butane | cis | H3 | Agonist | 5.4 |

| (2S,3R)-4-amino-2,3-methano-1-(1H-imidazol-4-yl)butane | trans | H3 | Antagonist | 20.1 |

| (2S,3R)-4-(4-chlorobenzylamino)-2,3-methano-1-(1H-imidazol-4-yl)butane | trans | H3 | Antagonist | 4.4 |

| (2S,3R)-4-(4-chlorobenzylamino)-2,3-methano-1-(1H-imidazol-4-yl)butane | trans | H4 | Antagonist | 5.5 |

Data sourced from multiple scientific publications. nih.govwikipedia.org

This demonstrates that the rigid cyclopropane scaffold is a valuable tool in medicinal chemistry for fine-tuning the pharmacological profile of ligands by controlling their three-dimensional structure.

Aggrecanase Inhibition (ADAMTS4 and ADAMTS5)

Aggrecanases, particularly A Disintegrin and Metalloproteinase with Thrombospondin motifs 4 (ADAMTS4) and 5 (ADAMTS5), are key enzymes in the degradation of aggrecan, a major component of articular cartilage. Their activity is strongly implicated in the pathology of osteoarthritis, making them significant targets for drug discovery. The development of inhibitors for these enzymes often utilizes scaffolds that can precisely interact with the enzyme's active site, where cyclopropane-based structures have proven effective.

Researchers have synthesized and investigated series of sulfonamido-based cyclopropane carboxylates as potent inhibitors of ADAMTS5. These compounds are designed to mimic the substrate and interact with key residues in the enzyme's active site. The general structure involves a central cyclopropane core, which serves as a rigid scaffold, linked to a sulfonamide group and a carboxylate, the latter of which is crucial for binding.

Intensive investigation into the structure-activity relationship (SAR) of these inhibitors has led to the identification of highly potent compounds. For example, by exploring modifications to the cyclopropane core and its substituents, inhibitors with nanomolar potency have been developed. One of the most potent ADAMTS-5 inhibitors reported features a 2-phenyl-1-sulfonylaminocyclopropane carboxylate structure, demonstrating an IC50 value of 7.4 nM. rsc.org Further studies have produced N-substituted versions of these carboxylates that also show strong potency, with IC50 values under 0.1 µM, and excellent selectivity over other metalloproteinases like MMP-1 and TACE. rsc.org

| Compound Type | Key Structural Feature | Reported Potency (IC50) | Reference |

|---|---|---|---|

| 2-phenyl-1-sulfonylaminocyclopropane carboxylate | Non-N-substituted | 7.4 nM | rsc.org |

| N-substituted sulfonylamino-alkanecarboxylate | N-substitution | <0.1 µM | rsc.org |

The stereochemistry of the cyclopropane ring is a critical determinant of the inhibitory activity of these compounds. The rigid nature of the cyclopropane scaffold means that the spatial orientation of the substituents is fixed. This conformational restriction dictates how the inhibitor fits into the binding pocket of the aggrecanase enzyme.

Studies have shown that specific stereoisomers exhibit significantly higher potency. For instance, in the development of 2-phenyl-1-sulfonylaminocyclopropane carboxylates, the absolute stereochemistry of the central cyclopropane core was intensively investigated to optimize binding and inhibitory activity. rsc.org The defined three-dimensional arrangement of the phenyl group, the sulfonamide moiety, and the carboxylate allows for optimal interactions with the enzyme's active site, highlighting the importance of stereochemical control in the design of these inhibitors. The incorporation of chiral, substituted cyclopropane derivatives provides precise directional control of the side-chains, a feature that is unique to these peptidomimetics and crucial for achieving high affinity and selectivity. nih.gov

Proteasome Inhibitors

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a vital role in cellular regulation. Inhibition of the proteasome is a validated therapeutic strategy, particularly in oncology. Several natural products with proteasome inhibitory activity, such as Belactosin A, feature a cyclopropane ring within their structure. rsc.org This has inspired the design and synthesis of novel proteasome inhibitors based on cyclopropyl (B3062369) peptidomimetics. mtsu.eduresearchgate.net

While direct synthesis of inhibitors using α-(Fmoc-amino)-cyclopropaneacetic acid is an area of ongoing research, the principle is well-established. The Fmoc-protected amino acid serves as a key building block in the solid-phase synthesis of peptide-like molecules. peptide.comscbt.commerckmillipore.comresearchgate.net By incorporating the cyclopropane moiety, medicinal chemists can create conformationally restricted analogs of known peptide inhibitors. This rigidity can enhance binding affinity and improve metabolic stability compared to more flexible linear peptides. The synthesis of belactosin A analogs, for example, aims to replicate the efficacy of the natural product while reducing its toxicity, a process that relies on the stereoselective synthesis of the core cyclopropyl structure. mtsu.edu

MDM2-targeting Helical Peptides

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a prime target in cancer therapy. Disrupting this interaction can reactivate p53, leading to tumor cell apoptosis. The p53 protein binds to MDM2 via an α-helical domain. Consequently, significant effort has been dedicated to developing stabilized, α-helical peptides that mimic this domain and act as potent inhibitors of the p53-MDM2 interaction.

α-(Fmoc-amino)-cyclopropaneacetic acid and its derivatives are used as building blocks to constrain peptides into a stable helical conformation. nih.gov The incorporation of a cyclopropane amino acid into a peptide sequence can stabilize the α-helical structure, which is often unstable in short, isolated peptides. This is achieved through solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids are sequentially coupled to build the desired peptide. nih.gov The resulting "stapled" or constrained peptides show enhanced binding affinity for MDM2, improved cell permeability, and greater stability against proteolytic degradation compared to their linear counterparts.

Strategic Approaches in Ligand Development

The development of effective ligands for biological targets requires innovative strategies to control the three-dimensional shape of molecules, enhancing their potency and selectivity. The use of rigid scaffolds like cyclopropane is a cornerstone of these advanced approaches.

Stereochemical Diversity-Oriented Conformational Restriction

Stereochemical diversity-oriented conformational restriction is a powerful strategy for developing specific ligands for drug targets. rsc.org This approach utilizes a conformationally rigid scaffold, such as a cyclopropane ring, and systematically varies the stereochemistry of its substituents. Because the cyclopropane backbone is tightly restricted, each stereoisomer possesses a unique and well-defined three-dimensional conformation. researchgate.net

By synthesizing a library of stereochemically diverse compounds built around the cyclopropane core, researchers can explore a wide range of spatial arrangements and identify the optimal conformation for binding to a specific biological target. rsc.org This method increases the efficiency of drug discovery by providing a variety of compounds with different pharmacological properties from a common structural template. rsc.org The incorporation of cyclopropane amino acids into peptidomimetics is a key application of this strategy, as it allows for the creation of peptides with fixed secondary structures and precisely oriented side chains, leading to improved enzymatic stability and receptor selectivity. nih.govnih.gov

Rational Design for Three-Dimensional Structures

The rational design of molecules with specific and predictable three-dimensional (3D) structures is a cornerstone of modern medicinal chemistry and drug discovery. The conformation of a peptide or peptidomimetic is intrinsically linked to its biological activity, governing how it interacts with its target receptor or enzyme. nih.gov Unconstrained peptides often exist as a flexible ensemble of conformations, which can lead to reduced binding affinity and selectivity. The introduction of conformationally restricted amino acid analogues is a powerful strategy to lock a peptide into a single, bioactive conformation, thereby enhancing its potency and metabolic stability.

The compound α-(Fmoc-amino)-cyclopropaneacetic acid is a key building block in this endeavor. Its defining feature is the cyclopropane ring, a small, strained carbocycle that imparts significant conformational rigidity upon the peptide backbone. nih.gov Unlike standard amino acids which have relatively free rotation around their single bonds, the cyclopropane moiety severely limits the possible dihedral angles (phi, ψ) of the peptide chain in its vicinity. This inherent rigidity allows chemists to precisely control the local and global folding of a peptide. sci-hub.se

Research has demonstrated that by strategically incorporating cyclopropane-containing amino acids, it is possible to design peptidomimetics that adopt specific secondary structures, such as β-turns or extended strands. nih.govacs.org The stereochemistry of the cyclopropane ring—whether it is a cis or trans isomer—plays a crucial role in dictating the resulting conformation. For instance, peptide mimics containing trans-substituted cyclopropanes have been shown to stabilize extended conformations, while the corresponding cis-cyclopropane dipeptide isosteres are suggested to stabilize reverse turns. acs.org This ability to generate diverse three-dimensional structures from a set of stereoisomeric building blocks is a significant advantage in creating libraries of compounds for screening. nih.govnih.gov

The predictable conformational influence of cyclopropane-containing amino acids allows for the rational design of peptides with improved properties. For example, controlling the 3D structure is closely related to enhancing physicochemical properties like cell permeability. nih.gov By using conformationally restricted cyclopropane tethers, it has been possible to improve the cell permeability of cyclic peptides, a major hurdle in the development of peptide-based drugs. nih.gov

The table below summarizes findings from crystallographic and molecular modeling studies, illustrating how the stereochemistry of cyclopropane-based amino acid analogues influences key conformational parameters in peptides.

| Cyclopropane Analogue Type | Incorporated into Peptide Sequence | Observed Conformation/Structural Effect | Key Torsion Angles (Φ, Ψ) | Reference |

|---|---|---|---|---|

| (+)-E-cyclopropane-phenylalanine | Z-(+)-VEPhe-Leu-OMe | The rigid VEPhe residue strongly influences the space available to the adjacent leucine residue. sci-hub.se | Φ (VEPhe) agrees well with theory, while Ψ is smaller than expected. sci-hub.se | sci-hub.se |

| trans-substituted cyclopropane | Oligopeptides | Stabilizes extended conformations of the peptide backbone. acs.org | - | acs.org |

| cis-substituted cyclopropane | Leu-enkephalin analogues | Proposed to stabilize a reverse turn (β-turn) conformation. acs.org | - | acs.org |

| Cyclopropane Tethers (CPTs) | Model cyclic peptide | Induces conformational diversity; cis-NfCf CPTs led to remarkably higher cell permeability. nih.gov | - | nih.gov |

Analytical and Spectroscopic Characterization in Research

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and stereochemistry, offering an exact three-dimensional portrait of the molecule.

A thorough search of crystallographic databases and the broader scientific literature did not yield any specific reports on the single-crystal X-ray structure of α-(Fmoc-amino)-cyclopropaneacetic acid or its common synonym, Fmoc-cyclopropylglycine. While the crystal structures of numerous other Fmoc-protected amino acids have been determined and are crucial for understanding their self-assembly properties and conformations in the solid state, such data for the cyclopropane (B1198618) derivative appears to be absent from the public domain. The presence of the rigid cyclopropyl (B3062369) group in conjunction with the bulky Fmoc moiety makes its solid-state conformation a subject of significant interest, yet one that remains unelucidated by this definitive technique.

Solution NMR Spectroscopy

The characteristic signals for this molecule would include resonances for the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the α-proton, and the diastereotopic protons of the cyclopropane ring. The ¹³C NMR spectrum would similarly show distinct signals for the carbonyl carbons, the aromatic carbons of the Fmoc group, the α-carbon, and the carbons of the cyclopropane ring.

While a recent study on the synthesis of protected cyclopropane amino acid building blocks noted the clear identification of cyclopropane protons in the ¹H NMR spectrum of a related analogue, it did not provide the full spectroscopic data for α-(Fmoc-amino)-cyclopropaneacetic acid itself. The lack of a comprehensive, assigned NMR dataset in the peer-reviewed literature prevents a detailed discussion and tabulation of its spectroscopic properties.

Q & A

Basic Research Questions

Q. How is a-(Fmoc-amino)-cyclopropaneacetic acid synthesized, and what are the critical reaction parameters?

- Methodology : The compound is synthesized via Fmoc protection of the amine group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in aqueous or organic media. Key parameters include reaction temperature (optimized at 60°C), stoichiometric ratios (1.2:1 Fmoc-Cl to amine), and reaction time (monitored via TLC). Post-synthesis purification involves recrystallization from hot ethanol to achieve ≥95% purity .

- Data Consideration : Reaction yields vary with solvent choice (e.g., water vs. DMF). For reproducibility, document pH adjustments and catalyst use (if applicable).

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Typical mobile phases include acetonitrile/water gradients.

- Mass Spectrometry (MS) : Confirm molecular weight (C19H17NO4, MW 323.3) via ESI-MS or MALDI-TOF.

- TLC : Monitor reaction progress using silica plates and a solvent system like ethyl acetate/hexane (3:7) .

Q. How should this compound be stored to prevent degradation?

- Methodology : Store as a powder at 2–8°C in airtight, light-protected containers. Degradation risks include hydrolysis of the Fmoc group under humid conditions. Stability tests (e.g., accelerated aging at 25°C for 7 days) combined with HPLC analysis can quantify decomposition products .

Advanced Research Questions

Q. How can researchers optimize the incorporation of this compound into peptide chains during solid-phase synthesis?

- Methodology :

- Coupling Efficiency : Use HATU/DIPEA as coupling reagents to enhance activation of the cyclopropaneacetic acid moiety.

- Steric Effects : The cyclopropane ring introduces steric hindrance; optimize resin swelling (e.g., DCM/DMF mixtures) and extended coupling times (2–4 hours).

- Monitoring : Perform Kaiser tests after each coupling step to verify unreacted amines .

- Data Contradiction : Conflicting reports on coupling efficiency may arise from resin type (Wang vs. Rink amide) or solvent choice. Replicate experiments with controlled variables (e.g., fixed resin batch) to isolate factors.

Q. What strategies resolve conflicting data on the stability of the cyclopropane ring under acidic or basic peptide deprotection conditions?

- Methodology :

- Controlled Deprotection : Compare 20% piperidine/DMF (standard Fmoc removal) vs. TFA-based cleavage. Monitor ring integrity via <sup>1</sup>H NMR (cyclopropane proton signals at δ 0.8–1.2 ppm).

- Computational Modeling : Use DFT calculations to predict ring strain under varying pH. Pair with empirical data from LC-MS to validate models .

- Case Study : A 2021 study reported cyclopropane ring opening in 1 M HCl; however, this contradicts prior findings. Re-evaluate using buffered deprotection conditions to isolate pH effects .

Q. How can this compound be used to study peptide conformation and bioactivity?

- Methodology :

- Structural Analysis : Incorporate the compound into model peptides (e.g., β-turn sequences) and analyze via circular dichroism (CD) or X-ray crystallography.

- Bioactivity Assays : Compare cell permeability or receptor binding of cyclopropane-containing peptides vs. linear analogs. Use fluorescent tagging (e.g., FITC) for live-cell imaging .

- Data Interpretation : Conflicting bioactivity results may arise from peptide aggregation; employ dynamic light scattering (DLS) to assess solubility.

Key Considerations for Experimental Design

- Reproducibility : Document lot numbers for Fmoc-Cl and solvents to address batch variability .

- Ethical Compliance : Adhere to institutional guidelines for waste disposal (WGK 3 classification) .

- Peer Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.